Sensory Threshold and Aroma Profile: (R)-Ethyl Lactate vs. (S)-Ethyl Lactate
(R)-Ethyl lactate exhibits a distinctive fruity aroma and contributes positively to fruity flavor profiles, whereas (S)-ethyl lactate can produce an unpleasant aroma [1]. The olfactory threshold of (S)-ethyl lactate in 46% (v/v) ethanol solution is approximately twice that of (R)-ethyl lactate, indicating that (R)-ethyl lactate is perceived at much lower concentrations [1]. When (R)-ethyl lactate predominates in a racemic mixture, the fruity flavor is more pronounced [1].
| Evidence Dimension | Olfactory threshold and aroma character |
|---|---|
| Target Compound Data | Olfactory threshold: 103.92 mg/L; Aroma: distinctive fruity |
| Comparator Or Baseline | (S)-ethyl lactate: Olfactory threshold: 214.22 mg/L; Aroma: unpleasant |
| Quantified Difference | (S)-EL threshold is approximately 2× higher (214.22 vs 103.92 mg/L) |
| Conditions | 46% (v/v) ethanol solution; sensory evaluation panel |
Why This Matters
For flavor and fragrance applications, the choice of enantiomer directly impacts the sensory experience and effective dosage required.
- [1] Zhao, D., et al. (2025). (R)-Ethyl lactate is an important contributor to fruity flavor of Baijiu as revealed by chiral GC–MS and sensory evaluation. Food Chemistry: X, 31, 102525. View Source
